molecular formula C6H33N6O15P3 B589504 DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt CAS No. 112571-68-3

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt

Cat. No. B589504
M. Wt: 522.278
InChI Key: LIYOERFOZGUFMQ-PPKFVSOLSA-N
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Description

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt is a chemical compound with the CAS Registry# 112571-68-3 . It is also known as Inositol Building Blocks . The compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate .


Synthesis Analysis

The synthesis of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt involves the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . More detailed information about the synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular structure of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt is represented by the Smileys notation: C1 (C (C (C (C (C1OP (=O) ( [O-]) [O-])O)OP (=O) ( [O-]) [O-])OP (=O) ( [O-]) [O-])O)O. [NH4+]. [NH4+]. [NH4+]. [NH4+]. [NH4+]. [NH4+] . The IUPAC name for the compound is hexaazanium; [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate .


Chemical Reactions Analysis

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt is involved in the release of Ca2+ from intracellular stores . It is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate .

Safety And Hazards

While handling DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

hexaazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOERFOZGUFMQ-PPKFVSOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H33N6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857872
Record name Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt

CAS RN

112571-68-3
Record name Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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